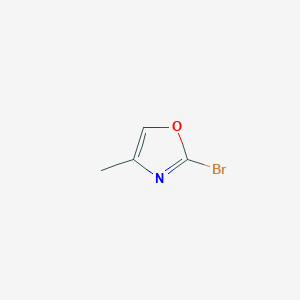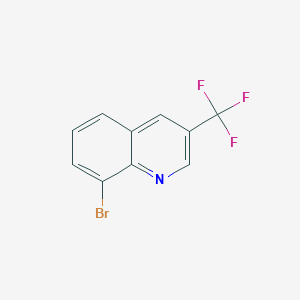![molecular formula C11H16BrN B1373634 1-[2-(Aminomethyl)butyl]-3-bromobenzene CAS No. 1250487-78-5](/img/structure/B1373634.png)
1-[2-(Aminomethyl)butyl]-3-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)butyl]-3-bromobenzene is an organic compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . It is also known by its IUPAC name, 2-(3-bromobenzyl)-1-butanamine . This compound is characterized by the presence of a bromine atom attached to a benzene ring and an aminomethylbutyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-[2-(Aminomethyl)butyl]-3-bromobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-bromobenzyl chloride followed by a nucleophilic substitution reaction with 1-butanamine . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[2-(Aminomethyl)butyl]-3-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation Reactions: The aminomethylbutyl group can be oxidized to form corresponding amides or nitriles. Reagents like potassium permanganate or chromium trioxide are often used for these oxidation reactions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phenols, while oxidation reactions with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)butyl]-3-bromobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving amine and bromine functionalities. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-[2-(Aminomethyl)butyl]-3-bromobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the aminomethylbutyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely, from nucleophilic substitution reactions in organic synthesis to interactions with biological macromolecules in medicinal chemistry.
Comparación Con Compuestos Similares
1-[2-(Aminomethyl)butyl]-3-bromobenzene can be compared with other similar compounds, such as:
1-[2-(Aminomethyl)butyl]-4-bromobenzene: This compound has a similar structure but with the bromine atom in the para position. The positional isomerism can lead to differences in reactivity and applications.
1-[2-(Aminomethyl)butyl]-3-chlorobenzene: The substitution of bromine with chlorine can affect the compound’s reactivity and the types of reactions it undergoes.
1-[2-(Aminomethyl)butyl]-3-fluorobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-9(8-13)6-10-4-3-5-11(12)7-10/h3-5,7,9H,2,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPLZUDQKMLNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)


![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)




![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)
![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
